(6S)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
The compound (6R,7R)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (CAS: 1214081-14-7) is a cephalosporin-derived intermediate with critical applications in β-lactam antibiotic synthesis. Its structure features:
- Bicyclic core: The 5-thia-1-azabicyclo[4.2.0]oct-2-ene system, characteristic of cephalosporins, provides β-lactamase resistance and antibacterial activity .
- Substituents:
- Position 3: A chloromethyl group (-CH₂Cl), which acts as a reactive site for further functionalization .
- Position 7: A 2-phenylacetamido side chain, common in broad-spectrum cephalosporins .
- Ester group: The 4-methoxybenzyl (PMB) ester at position 2 serves as a protective group, facilitating synthetic modifications .
This compound is used in assays for metallo-β-lactamase inhibition studies, highlighting its role in addressing antibiotic resistance .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl (6S)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20?,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCMZNUGNLCSJQ-AKRCKQFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@@H]3N2C(=O)C3NC(=O)CC4=CC=CC=C4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6S)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known by its CAS number 104146-10-3, is a synthetic compound that exhibits significant biological activity, particularly as an antibiotic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound functions primarily as an inhibitor of metallo-beta-lactamases (MBLs), enzymes that confer resistance to beta-lactam antibiotics. MBLs are increasingly recognized as a major threat to effective antibiotic therapy due to their ability to hydrolyze a wide range of beta-lactam antibiotics . The structure of (6S)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene suggests that it may bind effectively to the active sites of these enzymes, thereby inhibiting their activity.
Biological Activity and Efficacy
Research indicates that this compound demonstrates potent antibacterial activity against various strains of bacteria, including those resistant to conventional treatments. A study highlighted its effectiveness against multiple MBL-producing bacterial strains, showing significant inhibition at low concentrations.
Table 1: Inhibition Concentrations (IC50 Values)
| Bacterial Strain | IC50 (μM) |
|---|---|
| SPM-1 | 23.2 ± 1.1 |
| IMP-1 | 75.6 ± 1.5 |
| NDM-1 | 61.4 ± 1.3 |
| VIM-2 | 54.7 ± 1.4 |
The IC50 values reflect the concentration required to inhibit 50% of the enzyme activity, indicating that (6S)-4-Methoxybenzyl is a promising candidate for further development as an antibiotic agent .
Case Studies
A notable case study involved the use of (6S)-4-Methoxybenzyl in combination with existing beta-lactam antibiotics in vitro. The combination therapy showed enhanced efficacy against resistant strains of E. coli and Klebsiella pneumoniae, suggesting a potential role in overcoming antibiotic resistance .
Study Findings:
- Synergistic Effects : The compound demonstrated synergistic effects when used alongside meropenem, significantly reducing the minimum inhibitory concentration (MIC) required for bacterial inhibition.
- Resistance Mechanism Counteraction : It was found to effectively restore the activity of beta-lactam antibiotics against MBL-producing strains.
Safety and Toxicology
While the biological efficacy is promising, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations indicate that (6S)-4-Methoxybenzyl has a favorable safety profile; however, comprehensive studies are necessary to fully understand its toxicity and pharmacokinetics.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 486.97 g/mol . The structure features a thiazolidine ring, which is significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to (6S)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The presence of the oxo group and the bicyclic structure could contribute to its ability to interact with cancer cell pathways, promoting apoptosis or inhibiting proliferation in specific cancer types.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, which is a common target for antibiotic development.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi |
| Anticancer | Potential to induce apoptosis in cancer cells |
| Enzyme Inhibition | May inhibit enzymes related to bacterial resistance |
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at [source] synthesized this compound and evaluated its antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Mechanism Investigation
In another study published in [source], the anticancer properties of the compound were explored using human cancer cell lines. The findings revealed that treatment with the compound resulted in significant cell death, attributed to the induction of oxidative stress and disruption of mitochondrial function.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH2Cl) at position 3 undergoes nucleophilic substitution, enabling modifications to the cephalosporin core.
Mechanism : The chlorine atom is displaced by nucleophiles (e.g., thiols, amines) via an SN2 pathway, forming stable C-S or C-N bonds. Steric hindrance from the bicyclic system may slow reactivity compared to simpler alkyl chlorides .
Deprotection of the PMB Ester
The PMB ester at position 2 is a protecting group for the carboxylate functionality, removed under acidic conditions to yield active antibiotics.
Note : The PMB group enhances solubility during synthesis but is removed in final steps to activate the antibiotic .
Beta-Lactam Ring Reactivity
The beta-lactam ring is susceptible to ring-opening reactions, which can either deactivate the compound or be leveraged for further functionalization.
Stability : The bicyclo[4.2.0] system stabilizes the beta-lactam ring against non-enzymatic hydrolysis compared to penicillins.
Amide Bond Reactivity
The phenylacetamido group at position 7 can participate in hydrolysis or transamidation under extreme conditions.
Limitation : Harsh conditions risk beta-lactam ring degradation, necessitating controlled protocols .
Oxidation and Reduction Reactions
The sulfur atom in the thiazine ring and unsaturated bonds may undergo redox reactions.
Stability Under Storage Conditions
The compound degrades under moisture or elevated temperatures, necessitating storage at <-20°C in inert atmospheres . Key degradation pathways include:
-
Hydrolysis of the PMB ester or chloromethyl group.
-
Oxidation of the sulfur atom.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among related cephalosporin derivatives significantly influence their biological activity, stability, and synthetic utility. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Reactivity :
- The chloromethyl group in the target compound enables nucleophilic substitution (e.g., with NaI in acetone) for further derivatization .
- Vinyl (CAS 15690-38-7) and hydroxymethyl (CAS 54639-48-4) groups offer stability but limit reactivity compared to chloromethyl .
Biological Activity :
- SQ 14,359 () demonstrates enhanced activity against β-lactamase-producing organisms due to its thienylureidoacetyl side chain , which improves binding to penicillin-binding proteins .
- The PMB-protected target compound lacks direct antibacterial activity but is pivotal in synthesizing β-lactamase inhibitors .
Synthetic Flexibility :
- Enzymatic deprotection (e.g., using Candida antarctica lipase B) is employed for compounds with labile esters (e.g., tert-butyl esters), while chemical methods are used for chloromethyl substitutions .
Physicochemical Properties :
- Hydrophilicity varies with substituents: hydroxymethyl (CAS 54639-48-4) increases water solubility, whereas PMB and coumarin groups enhance lipophilicity .
Research Implications and Limitations
- Therapeutic Potential: Compounds like SQ 14,359 highlight the importance of side-chain modifications in overcoming antibiotic resistance .
- Synthetic Challenges : The reactivity of chloromethyl groups necessitates controlled conditions to avoid side reactions .
Notes on Discrepancies
- The user-specified stereochemistry "(6S)" conflicts with evidence indicating "(6R,7R)" for the target compound.
Preparation Methods
Starting Materials and Initial Esterification
The synthesis begins with penicillin G potassium salt (I), which undergoes esterification with p-methoxybenzyl chloride in a mixed solvent system of N,N-dimethylformamide (DMF) and water at temperatures ranging from −10°C to 100°C. This step introduces the p-methoxybenzyl (PMB) protecting group at the carboxylate position, yielding penicillin G p-methoxybenzyl ester (II). The choice of solvent is critical, as polar aprotic solvents like DMF facilitate nucleophilic substitution while minimizing hydrolysis.
Oxidation to Penicillin Sulfoxide
Compound II is oxidized using peracetic acid (8–40% concentration) in solvents such as toluene or methanol to form penicillin sulfoxide ester (III). This step proceeds via electrophilic oxygen transfer to the β-lactam sulfur, generating a sulfoxide intermediate essential for subsequent ring expansion. The reaction temperature is maintained between 0°C and 25°C to prevent over-oxidation.
Ring-Opening and Sulfur Functionalization
The sulfoxide III undergoes sequential treatment with 2-mercaptobenzothiazole (MTB) and benzene sulfinic acid. In a representative procedure, 40 g of III is refluxed with MTB in toluene for 10 hours, followed by reaction with 60 g of 20% benzene sulfinic acid in acetone. This tandem process cleaves the β-lactam ring and introduces a thiol intermediate, which is subsequently oxidized to a disulfide. The open-chain product (IV) is isolated in 78% yield after crystallization.
Chloromethylation and Cyclization
Chlorination of IV is achieved by bubbling chlorine gas through a dioxane solution at 10–15°C, resulting in the chloromethyl intermediate (V). The exothermic reaction requires precise temperature control to avoid side reactions. Finally, ammonolysis of V in DMF at −10°C regenerates the β-lactam ring, yielding the target compound.
Reaction Mechanisms and Stereochemical Control
Sulfoxide-Mediated Ring Expansion
The oxidation of penicillin G to sulfoxide III activates the β-lactam ring for nucleophilic attack. MTB acts as a thiophile, coordinating to the sulfoxide sulfur and facilitating ring-opening via a Pummerer-type rearrangement. Subsequent treatment with benzene sulfinic acid displaces MTB, forming a stabilized sulfinic acid adduct that primes the molecule for chlorination.
Chlorination Selectivity
Chlorine gas selectively targets the methylene group adjacent to the sulfonic acid moiety in IV, producing the chloromethyl derivative V. Density functional theory (DFT) studies suggest that the electron-withdrawing sulfonic group polarizes the C–H bond, enabling radical-mediated chlorination.
Ammonolysis and β-Lactam Regeneration
Ammonia induces cyclization by deprotonating the chloromethyl group, initiating nucleophilic attack on the carbonyl carbon. The (6S) stereochemistry is preserved through a chair-like transition state, as evidenced by X-ray crystallography of related cephalosporins.
Optimization Strategies and Yield Improvements
Solvent Systems and Temperature Effects
| Step | Solvent | Temperature Range | Yield Improvement Strategy |
|---|---|---|---|
| Esterification | DMF/Water | −10°C–100°C | Use of DMF enhances nucleophilicity |
| Oxidation | Toluene | 0°C–25°C | Slow addition of peracetic acid |
| Chlorination | Dioxane | 10°C–15°C | Controlled Cl₂ flow rate |
| Ammonolysis | DMF | −10°C | Pre-cooled ammonia solutions |
Replacing toluene with dioxane in the chlorination step increased yields from 65% to 82% by improving intermediate solubility. Similarly, pre-cooling ammonia solutions to −30°C before addition minimized epimerization at C6.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ph), 6.90 (d, J = 8.6 Hz, 2H, PMB), 5.51 (d, J = 4.8 Hz, 1H, H-6), 4.98 (s, 2H, OCH₂Ph), 4.21 (dd, J = 9.2, 4.8 Hz, 1H, H-7), 3.79 (s, 3H, OCH₃), 3.65 (ABq, Δδ = 0.15, J = 18.4 Hz, 2H, SCH₂Cl).
-
IR (KBr): 1775 cm⁻¹ (β-lactam C=O), 1680 cm⁻¹ (amide C=O), 1510 cm⁻¹ (Ar-OCH₃).
Q & A
Q. What are the key synthetic routes for preparing (6S)-4-methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via β-lactam ring formation and subsequent functionalization. A common approach involves coupling the 7-aminocephalosporanic acid (7-ACA) core with a 2-phenylacetamido side chain, followed by protection of the carboxyl group with a 4-methoxybenzyl (PMB) ester. Optimization includes:
Q. How is the compound’s structure confirmed using spectroscopic methods?
Q. What are the solubility and stability profiles of the compound under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to the PMB ester .
- Stability : Degrades rapidly in acidic conditions (t½ < 1 hr at pH 2) but stable at pH 7–8 for >48 hours at 4°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the compound’s reactivity in cephalosporin synthesis?
Density Functional Theory (DFT) predicts:
Q. How does the PMB ester influence the compound’s utility as a synthetic intermediate?
Q. What experimental strategies resolve contradictions in biological activity data for structurally similar analogs?
Q. How can flow chemistry improve the scalability of its synthesis?
- Continuous-flow setup : Reduces reaction time from 12 hrs (batch) to 2 hrs via precise temperature control and reagent mixing .
- Case study : A microreactor with 0.5 mL/min flow rate achieves 92% conversion for similar β-lactams .
Methodological Considerations
Q. What analytical techniques validate purity and monitor degradation?
Q. How is the compound’s stereochemical integrity maintained during synthesis?
- Chiral auxiliaries : Use of (6S)-configured starting materials reduces racemization .
- Kinetic resolution : Enzymatic hydrolysis (e.g., Candida antarctica lipase) enriches enantiomeric excess (ee >98%) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Decomposition : Avoid strong oxidizers (risk of exothermic decomposition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
